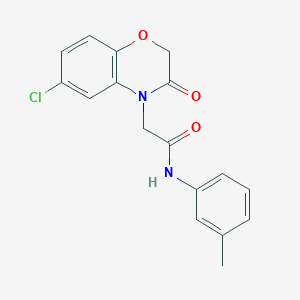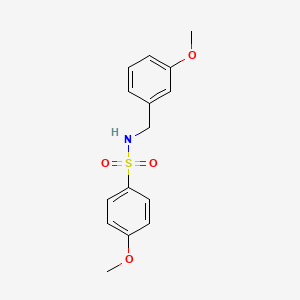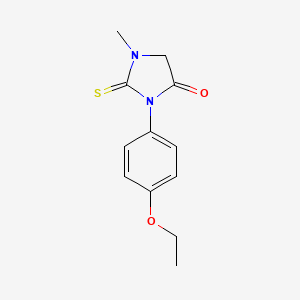![molecular formula C14H23NO B5820017 N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide, also known as ACEA, is a synthetic compound that belongs to the family of cannabinoids. ACEA is a highly selective agonist of the cannabinoid receptor type 1 (CB1) and has been widely used in scientific research for its potential therapeutic applications.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is a highly selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in various physiological processes such as pain modulation, inflammation, and appetite regulation. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide binds to the CB1 receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of various signaling pathways. The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to reduce pain sensitivity and inflammation by modulating the activity of the CB1 receptor. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor and its potential therapeutic applications in various diseases. However, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be taken when using N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide in lab experiments.
将来の方向性
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. One direction is to further investigate the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective agonists of the CB1 receptor for potential clinical use. Furthermore, the development of novel drug delivery systems for N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide may also improve its therapeutic efficacy and reduce its potential toxicity.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethylmagnesium bromide to form the Grignard reagent, which is then reacted with 1-cyclohexene to form the intermediate. The intermediate is then treated with 2-chloroethylamine hydrochloride to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. The overall yield of the synthesis method is approximately 20%.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as pain, inflammation, and neurodegenerative disorders. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain and has been suggested as a potential treatment for neuropathic pain. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation and has been suggested as a potential treatment for inflammatory bowel disease. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXDZXPIHXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)


![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)